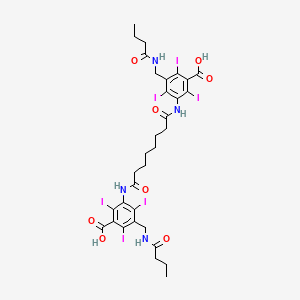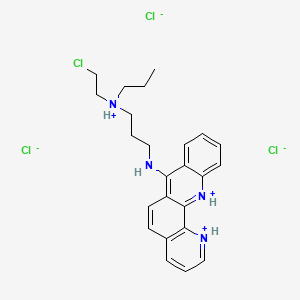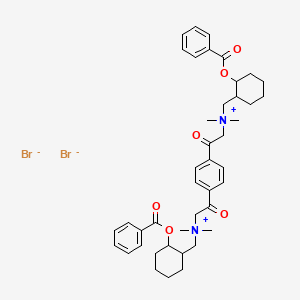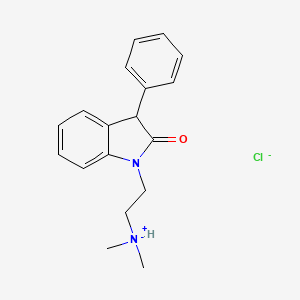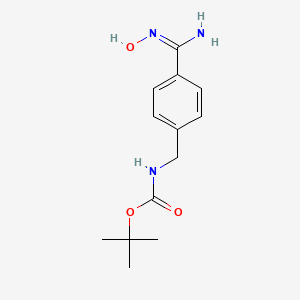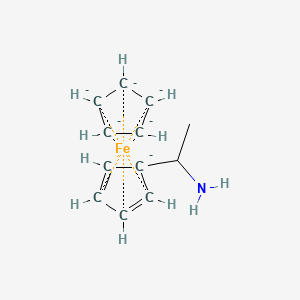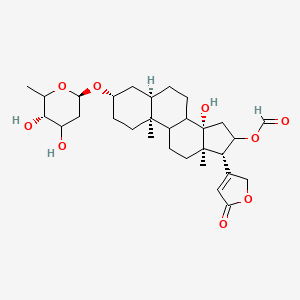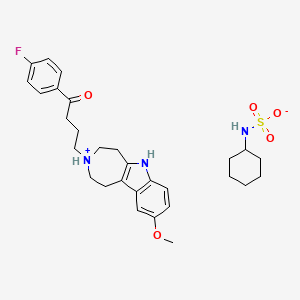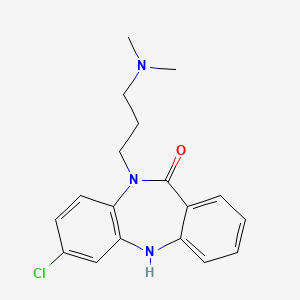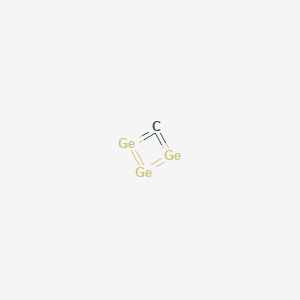![molecular formula C13H19ClFN B13749752 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172721-51-5](/img/structure/B13749752.png)
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C12H17FN•HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine–hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluoro-4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the nucleophilic substitution reaction.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine–hydrogen chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine nitrogen, using alkylating agents or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine–hydrogen chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride): Another compound with a similar fluorine and methyl substitution pattern.
4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride: A related compound with a methoxy group instead of a methyl group.
Uniqueness
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine–hydrogen chloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
| 1172721-51-5 | |
Molecular Formula |
C13H19ClFN |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H |
InChI Key |
OYIZROQDOVQWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCNCC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
